molecular formula C12H11ClFNO B8561890 1-(3-Chloro-4-fluorobenzyl)-5,6-dihydropyridin-2(1H)-one

1-(3-Chloro-4-fluorobenzyl)-5,6-dihydropyridin-2(1H)-one

Cat. No.: B8561890
M. Wt: 239.67 g/mol
InChI Key: LTTNKXJWPNWJNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-4-fluorobenzyl)-5,6-dihydropyridin-2(1H)-one is a useful research compound. Its molecular formula is C12H11ClFNO and its molecular weight is 239.67 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11ClFNO

Molecular Weight

239.67 g/mol

IUPAC Name

1-[(3-chloro-4-fluorophenyl)methyl]-2,3-dihydropyridin-6-one

InChI

InChI=1S/C12H11ClFNO/c13-10-7-9(4-5-11(10)14)8-15-6-2-1-3-12(15)16/h1,3-5,7H,2,6,8H2

InChI Key

LTTNKXJWPNWJNI-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C=C1)CC2=CC(=C(C=C2)F)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a cold (−20° C.) solution of 1-(3-chloro-4-fluorobenzyl)piperidin-2-one (340 g, 1.41 mol) in anhydrous tetrahydrofuran (5 L) under an atmosphere of nitrogen, a solution of lithium bis(trimethylsilyl)amide (3.09 L, 3.09 mol; 1M in TIE) was added over a period of 40 minutes with the temperature of the reaction maintained at −20° C. After the addition was complete, the reaction mixture was stirred at −20° C. for one hour. Methyl benzene sulfonate (231 mL, 1.69 mol) was added to the reaction mixture over a period of 30 minutes. The reaction mixture was stirred at −20° C. for 30 minutes. The product mixture was diluted with ethyl acetate (4 L) and washed with water (four times; 2 L each time). The organic extract was concentrated under vacuum. The residue was dissolved in toluene (4 L), treated with solid sodium carbonate (500 g), and heated at 100° C. for one hour. The product mixture was diluted with ethyl acetate (4 L) and washed with water (4 times; 2 L each). The organic extract was concentrated under vacuum. The residue was subjected to column chromatography on silica gel eluting with a gradient of 0-60% EtOAc in heptane. Collection and concentration of appropriate fractions provide the title compound as oil.
Quantity
340 g
Type
reactant
Reaction Step One
Quantity
3.09 L
Type
reactant
Reaction Step One
Quantity
5 L
Type
solvent
Reaction Step One
Quantity
231 mL
Type
reactant
Reaction Step Two
Quantity
4 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

1-(3-Chloro-4-fluorobenzyl)piperidin-2-one (340 g, 1.41 mol) was dissolved in THF (5 L) and cooled to −20° C. under nitrogen. LHMDS (3.09 L, 3.09 mol, 1M in THF) was added over 40 minutes keeping the temperature at −20° C. and aged for 1 hr at −20° C. The methyl benzene sulfonate (231 mL, 1.69 mol) was added over 30 minutes, again keeping the internal temperature at −20° C. The reaction was aged for 30 minutes at −20° C. and LCMS showed the reaction complete. The reaction mixture was diluted with 4 L EtOAc and washed with four 2 L portions of distilled H2O. The organic layer was concentrated and the residue was dissolved in 4 L toluene. Na2CO3 (500 g) was added and the reaction heated to 100° C. for 1 hour. LCMS showed the reaction complete. The residue was diluted with 4 L EtOAc and washed with four 2 L portions of distilled water. The organic layer was concentrated and the residue purified by flash chromatography on silica eluting with a gradient of 0-60% EtOAc/heptane. The product was isolated as an oil.
Quantity
340 g
Type
reactant
Reaction Step One
Name
Quantity
5 L
Type
solvent
Reaction Step One
Name
Quantity
3.09 L
Type
reactant
Reaction Step Two
Quantity
231 mL
Type
reactant
Reaction Step Three
Name
Quantity
4 L
Type
solvent
Reaction Step Four

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